REACTION_CXSMILES
|
[ClH:1].N[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:6]#[N:7].N([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>O.C(O)(=O)C.[Cu](Cl)Cl>[C:6]([C:5]1[CH:4]=[C:3]([S:18]([Cl:1])(=[O:20])=[O:19])[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=1)#[N:7] |f:2.3|
|
Name
|
|
Quantity
|
0.882 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling for 40 min
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture containing the diazonium salt
|
Type
|
ADDITION
|
Details
|
was slowly poured into the copper (II) chloride-SO2 mixture
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=C(C1)[N+](=O)[O-])S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |